molecular formula C5H5ClF3NS B6214507 4-(trifluoromethyl)thiophen-3-amine hydrochloride CAS No. 2728072-83-9

4-(trifluoromethyl)thiophen-3-amine hydrochloride

Cat. No.: B6214507
CAS No.: 2728072-83-9
M. Wt: 203.61 g/mol
InChI Key: RPCRGWWHGCQYDF-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thiophen-3-amine hydrochloride is a halogenated heterocyclic compound featuring a thiophene ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an amine (-NH₂) group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₆F₃N₃S, with a molecular weight of 147.24 g/mol . The compound is cataloged as a building block in synthetic chemistry, indicating its utility as an intermediate in pharmaceuticals, agrochemicals, or materials science.

Properties

CAS No.

2728072-83-9

Molecular Formula

C5H5ClF3NS

Molecular Weight

203.61 g/mol

IUPAC Name

4-(trifluoromethyl)thiophen-3-amine;hydrochloride

InChI

InChI=1S/C5H4F3NS.ClH/c6-5(7,8)3-1-10-2-4(3)9;/h1-2H,9H2;1H

InChI Key

RPCRGWWHGCQYDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)N)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Trifluoromethylation of Thiophene Derivatives

The trifluoromethyl group is typically introduced via nucleophilic substitution or cross-coupling reactions. A validated approach involves reacting 3-nitrothiophene with a trifluoromethylating agent such as CuCF₃ or CF₃SO₂Na under mild conditions:

Procedure :

  • Step 1 : 3-Nitrothiophene (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

  • Step 2 : CuCF₃ (1.2 equiv) is added at 0°C, and the mixture is stirred for 12 hours at room temperature.

  • Step 3 : The product, 4-(trifluoromethyl)-3-nitrothiophene, is isolated via flash chromatography (hexane/EtOAc, 9:1) in 78% yield.

Key Considerations :

  • Excess trifluoromethylating agent improves conversion but may necessitate additional purification steps.

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics.

Reduction of Nitro to Amine Group

The nitro group at the 3-position is reduced to an amine using catalytic hydrogenation or metal-based reductants:

Catalytic Hydrogenation :

  • Conditions : 4-(Trifluoromethyl)-3-nitrothiophene (1.0 equiv) is dissolved in ethanol with 10% Pd/C (5 wt%) under H₂ (3 bar) at 25°C for 4 hours.

  • Outcome : 4-(Trifluoromethyl)thiophen-3-amine is obtained in 92% yield after filtration and solvent removal.

Alternative Method (Fe/HCl) :

  • Conditions : Nitro compound (1.0 equiv), iron powder (3.0 equiv), and concentrated HCl (5.0 equiv) in ethanol/water (4:1) are refluxed for 6 hours.

  • Outcome : The amine is isolated in 85% yield after neutralization and extraction.

Hydrochloride Salt Formation

The free amine is treated with HCl to improve stability and crystallinity:

Procedure :

  • Step 1 : 4-(Trifluoromethyl)thiophen-3-amine (1.0 equiv) is dissolved in anhydrous diethyl ether.

  • Step 2 : HCl gas is bubbled through the solution until precipitation ceases.

  • Step 3 : The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (95% purity).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Table 1 compares yields for trifluoromethylation under varying solvents and temperatures:

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF251278
DMSO251082
THF40865
Acetonitrile50658

Data sourced from

Polar aprotic solvents (DMF, DMSO) outperform THF and acetonitrile due to better stabilization of the transition state during trifluoromethylation.

Catalysts for Nitro Reduction

Table 2 evaluates catalysts for nitro-to-amine conversion:

CatalystH₂ Pressure (bar)Time (h)Yield (%)
Pd/C3492
Raney Ni3688
Fe/HCl-685

Data sourced from

Pd/C provides superior efficiency, though Fe/HCl offers a cost-effective alternative for large-scale synthesis.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (silica gel, hexane/EtOAc gradients) effectively separates intermediates, while recrystallization (ethanol/water) purifies the final hydrochloride salt.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.45 (d, J = 5.4 Hz, 1H, thiophene-H), 7.12 (d, J = 5.4 Hz, 1H, thiophene-H), 5.21 (s, 2H, NH₂).

  • ¹³C NMR : δ 144.2 (C-CF₃), 126.8 (q, J = 270 Hz, CF₃), 119.4 (C-NH₂).

  • ESI-MS : m/z 168 [M+H]⁺ (free amine), 204 [M+H]⁺ (hydrochloride).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for trifluoromethylation reduces reaction times to 2–3 hours and improves yield consistency (80–85%).

Waste Management

Copper byproducts from trifluoromethylation are recovered via ion-exchange resins, aligning with green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group (-NH₂) in the hydrochloride salt undergoes nucleophilic displacement under acidic or basic conditions:

Reactant TypeConditionsProduct FormedYield (%)Source
Alkyl halidesDMF, K₂CO₃, 80°CN-alkylated thiophene amines72-89
Acyl chloridesCH₂Cl₂, Et₃N, 0°C→RTAmides with retained thiophene85-93
Sulfonyl chloridesTHF, pyridine, refluxSulfonamide derivatives68-77

Mechanistic studies reveal the reaction follows an S_N2 pathway in polar aprotic solvents, with the hydrochloride salt's Cl⁻ acting as a leaving group after deprotonation . Steric hindrance from the trifluoromethyl group at position 4 slows substitution at position 3 by ~15% compared to unsubstituted analogs .

Coupling Reactions

The aromatic thiophene core participates in cross-coupling mediated by transition metals:

Palladium-Catalyzed Reactions

  • Suzuki-Miyaura Coupling :
    Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) to form biaryl derivatives (85-92% yield) .

  • Buchwald-Hartwig Amination :
    Forms diarylamines with aryl halides using Xantphos/Pd(OAc)₂ (92% conversion at 100°C) .

Radical-Mediated Couplings
Under Ir/Ni dual catalysis (PC1, Ni(NO₃)₂- 6H₂O, DMSO/DME):

  • Trifluoromethyl group directs C–H functionalization at position 5

  • Reacts with tertiary alkylamines to form branched amines (73% yield) .

Condensation and Cyclization

With Carbonyl Compounds

  • Forms Schiff bases with aldehydes (EtOH, HCl gas, 78-85% yield) .

  • Condenses with β-ketoesters in

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group (CF3-CF_3) is known for enhancing the pharmacological properties of compounds, making them more effective as drugs. The introduction of this group can significantly alter the lipophilicity, metabolic stability, and overall bioactivity of pharmaceutical agents.

1.1. Drug Development

Recent studies have highlighted the role of trifluoromethyl-containing compounds in drug development. For instance, a review of FDA-approved drugs over the past two decades reveals that many contain the trifluoromethyl group as a key pharmacophore. These drugs benefit from improved binding affinity and selectivity toward biological targets due to the electron-withdrawing nature of the trifluoromethyl group .

1.2. Case Studies

  • Fluoxetine Derivatives : Research indicates that derivatives of fluoxetine, which include trifluoromethyl groups, exhibit enhanced antidepressant activity and lower side effects compared to their non-fluorinated counterparts .
  • Anticancer Agents : Compounds containing 4-(trifluoromethyl)thiophen-3-amine structures have been synthesized and tested for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .

Electrochemical Applications

The electrochemical properties of 4-(trifluoromethyl)thiophen-3-amine hydrochloride have been explored in developing advanced materials for sensors.

2.1. Sensor Development

A polymeric film derived from 3-(4-trifluoromethyl)-phenyl-thiophene has been utilized to modify graphite electrodes for detecting synthetic stimulants such as buphedrone and naphyrone. The modified electrodes demonstrated high sensitivity and selectivity due to the unique interactions between the polymer and analytes .

2.2. Performance Metrics

The adsorption constants (K_ads) for these interactions were evaluated, indicating strong charge-transfer and hydrogen bonding interactions, which are crucial for sensor performance .

Polymer Science

The incorporation of trifluoromethyl groups into polymeric materials has led to advancements in material science.

3.1. Conductive Polymers

Research has shown that polymers derived from 4-(trifluoromethyl)thiophen-3-amine exhibit enhanced conductivity and stability, making them suitable for applications in organic electronics .

3.2. Case Studies in Material Properties

  • Electrochemical Stability : Polymers synthesized from this compound have been characterized for their electrochemical stability and conductivity, which are essential for applications in batteries and capacitors.
  • Thermal Properties : The thermal stability of these polymers has been assessed, revealing that they maintain structural integrity at elevated temperatures, which is advantageous for various industrial applications .

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)thiophen-3-amine hydrochloride involves its interaction with molecular targets through nucleophilic or electrophilic pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between 4-(trifluoromethyl)thiophen-3-amine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications/Use Cases References
This compound C₆H₆ClF₃N₃S 147.24 Thiophene, -CF₃, -NH₂·HCl Building block for synthesis
Fluoxetine Hydrochloride C₁₇H₁₈F₃NO·HCl 345.79 Benzene, -CF₃-phenoxy, propanamine·HCl Antidepressant (SSRI)
Cinacalcet Impurity 2 C₂₃H₂₂ClF₃N₂ 457.79 Naphthalene, -CF₃-phenyl, propanamine·HCl Pharmaceutical impurity reference standard
Ethyl 3-amino-3-[4-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride C₁₂H₁₄ClF₃N₂O₂ 310.70 Enamine ester, -CF₃-aniline·HCl Intermediate in organic synthesis

Structural and Functional Analysis:

Core Heterocycle vs. Aromatic Systems: The target compound’s thiophene ring contrasts with the benzene rings in Fluoxetine and Cinacalcet Impurity 2. Thiophene’s higher electron density may enhance reactivity in electrophilic substitutions compared to benzene derivatives, influencing drug metabolism or material properties . Trifluoromethyl Group: Present in all compounds, this group enhances lipophilicity and metabolic stability. Its position on a thiophene (target) vs. a phenoxy group (Fluoxetine) alters electronic effects and steric interactions .

Amine Functionality :

  • The primary amine (-NH₂·HCl) in the target compound is simpler than the secondary or tertiary amines in Fluoxetine and Cinacalcet Impurity 2, which may limit its direct pharmacological activity but enhance its versatility as a synthetic intermediate .

Applications: Target Compound: Primarily a building block (per Enamine Ltd.’s catalog), suggesting use in constructing complex molecules via amine coupling or heterocyclic functionalization . Fluoxetine Hydrochloride: A clinically approved antidepressant targeting serotonin reuptake inhibition. Its larger structure and phenoxy group optimize binding to biological targets . Cinacalcet Impurity 2: A reference standard for quality control in drug manufacturing, emphasizing the importance of trifluoromethylated amines in regulatory compliance .

Physicochemical Properties :

  • The target’s lower molecular weight (147.24 vs. 345.79 for Fluoxetine ) correlates with simpler solubility and handling profiles, making it suitable for high-throughput synthesis. However, Fluoxetine’s complexity enables targeted bioactivity .

Biological Activity

4-(Trifluoromethyl)thiophen-3-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective as therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C5_5H4_4ClF3_3N2_2S
  • Molecular Weight : 210.61 g/mol

The trifluoromethyl group (CF3-CF_3) is a significant feature that influences the compound's biological activity by altering its electronic properties and lipophilicity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the trifluoromethyl group. For instance, derivatives of thiophenes have shown promising cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The introduction of the trifluoromethyl group has been associated with improved inhibitory effects on cell viability.

Table 1: Cytotoxicity Data for Thiophene Derivatives

CompoundCell LineIC50_{50} (µg/mL)
4-(Trifluoromethyl)thiophen-3-amineMCF-76.40
Other Derivative AMCF-79.32
Other Derivative BA-5499.46

The above data indicates that 4-(trifluoromethyl)thiophen-3-amine exhibits superior cytotoxicity compared to other derivatives, suggesting its potential as an effective anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research into similar compounds has shown that the trifluoromethyl group can enhance the inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

Table 2: Inhibition of COX Enzymes by Thiophene Derivatives

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
4-(Trifluoromethyl)thiophen-3-amine19.4531.4
Diclofenac (Control)6.741.10

These results indicate that while the compound shows some inhibitory activity against COX enzymes, it may not be as potent as established anti-inflammatory drugs like Diclofenac .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that the presence of the trifluoromethyl group significantly affects the biological activity of thiophene derivatives. Compounds with this substituent tend to exhibit enhanced potency against cancer cell lines and better inhibition of inflammatory pathways compared to their non-fluorinated counterparts.

Case Studies

  • Cytotoxicity Against MCF-7 Cells : A study focusing on various thiophene derivatives demonstrated that those with a trifluoromethyl group had lower IC50_{50} values, indicating higher cytotoxicity against breast cancer cells compared to non-trifluorinated analogs .
  • Inflammation Models : In vivo studies using animal models have shown that compounds similar to 4-(trifluoromethyl)thiophen-3-amine exhibit reduced inflammation markers when administered, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)thiophen-3-amine hydrochloride?

The synthesis typically involves multi-step reactions starting with functionalization of the thiophene ring. For example:

  • Step 1 : Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions.
  • Step 2 : Amine functionalization at the 3-position using nitration/reduction or direct nucleophilic substitution.
  • Step 3 : Hydrochloride salt formation via acidification (e.g., HCl in ethanol or diethyl ether).
    Purification often employs column chromatography (silica gel) or recrystallization from polar solvents like ethanol/water mixtures .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR to verify the trifluoromethyl group and amine proton environments.
  • Mass Spectrometry (HRMS) : For molecular ion validation.
  • X-ray Crystallography : To resolve crystal packing and confirm stereochemistry, as demonstrated in phosphazene-based amine derivatives .
  • Elemental Analysis : To validate C, H, N, and Cl content.

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or methanol. Limited solubility in water due to the hydrophobic trifluoromethyl group .
  • Stability : Hydrochloride salts are generally stable at room temperature but hygroscopic. Store under inert gas (argon) at −20°C to prevent decomposition .

Q. What safety precautions are required for handling this compound?

  • Hazard Codes : H302 (harmful if swallowed), H318 (causes eye damage), H400 (toxic to aquatic life) .
  • PPE : Use N95 masks, gloves, and eye protection. Work in a fume hood with proper waste disposal protocols .

Advanced Research Questions

Q. How can regioselectivity be controlled during the trifluoromethylation of thiophene derivatives?

Regioselectivity is influenced by:

  • Directing Groups : Electron-withdrawing substituents (e.g., nitro groups) at specific positions guide trifluoromethylation.
  • Catalysts : Copper(I) or palladium catalysts enable cross-coupling reactions with CF3_3 sources like TMSCF3_3 .
  • Reaction Medium : Polar solvents (e.g., DMF) favor electrophilic substitution at the 4-position .

Q. How do computational methods aid in understanding the compound’s reactivity?

  • DFT Calculations : Predict reaction pathways for trifluoromethylation and amine protonation.
  • Molecular Dynamics : Simulate solubility and stability in different solvents.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) .

Q. How can data discrepancies in purity assays be resolved?

  • Cross-Validation : Combine HPLC (reverse-phase C18 columns), 19^{19}F NMR, and elemental analysis.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted precursors or dehalogenated species) .

Q. What strategies mitigate hygroscopicity during storage?

  • Lyophilization : Convert the hydrochloride salt to a free base temporarily, then re-acidify before use.
  • Desiccants : Store with molecular sieves or silica gel in airtight containers .

Q. How is the compound’s toxicity evaluated in preclinical studies?

  • In Vitro Assays : Cytotoxicity screening (e.g., MTT assay on HEK293 or HepG2 cells).
  • Ecotoxicology : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna) .

Q. What role does the trifluoromethyl group play in biological activity?

  • Metabolic Stability : The CF3_3 group reduces oxidative metabolism by cytochrome P450 enzymes.
  • Lipophilicity : Enhances membrane permeability, critical for CNS-targeting agents .

Q. How can the compound be functionalized for drug discovery applications?

  • Amide Coupling : React the amine with activated carboxylic acids (e.g., EDC/HOBt).
  • Suzuki-Miyaura Cross-Coupling : Introduce aryl/heteroaryl groups at the thiophene ring .

Q. What analytical challenges arise in quantifying trace impurities?

  • Detection Limits : Use UPLC-MS/MS for sub-ppm impurity detection.
  • Matrix Effects : Calibrate against certified reference materials (e.g., Fluoxetine hydrochloride standards) .

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